2-Methyl-5-(4-nitrostyryl)oxazole 2-Methyl-5-(4-nitrostyryl)oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17248027
InChI: InChI=1S/C12H10N2O3/c1-9-13-8-12(17-9)7-4-10-2-5-11(6-3-10)14(15)16/h2-8H,1H3/b7-4+
SMILES:
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol

2-Methyl-5-(4-nitrostyryl)oxazole

CAS No.:

Cat. No.: VC17248027

Molecular Formula: C12H10N2O3

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-(4-nitrostyryl)oxazole -

Specification

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
IUPAC Name 2-methyl-5-[(E)-2-(4-nitrophenyl)ethenyl]-1,3-oxazole
Standard InChI InChI=1S/C12H10N2O3/c1-9-13-8-12(17-9)7-4-10-2-5-11(6-3-10)14(15)16/h2-8H,1H3/b7-4+
Standard InChI Key UPUOVTOKXAKZJK-QPJJXVBHSA-N
Isomeric SMILES CC1=NC=C(O1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC1=NC=C(O1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Methyl-5-(4-nitrostyryl)oxazole (CAS: 331699-02-2) belongs to the oxazole family, featuring a five-membered ring containing one oxygen and one nitrogen atom. The 2-methyl group enhances steric stability, while the 4-nitrostyryl substituent introduces significant electron-withdrawing character and planar conjugation. The styryl group (C₆H₄-CH=CH-) bridges the oxazole and nitroaryl components, enabling delocalization of π-electrons across the molecule .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O₃
Molecular Weight204.19 g/mol
Density1.322 g/cm³ (estimated)
Boiling Point355.2°C (estimated)
Melting PointNot reported

Spectroscopic Characterization

  • UV-Vis Spectroscopy: The compound exhibits strong absorption in the 300–400 nm range due to π→π* transitions in the nitrostyryl system .

  • NMR Analysis: Proton NMR signals for the styryl vinyl protons appear as doublets near δ 7.2–7.8 ppm, while the oxazole methyl group resonates at δ 2.5 ppm .

Synthetic Routes and Optimization

Condensation Reaction Methodology

The primary synthesis involves a two-step process:

  • Formation of the Oxazole Core: Reacting 2-nitro-N-(2-oxopropyl)benzamide with phosphorus oxychloride (POCl₃) at 90°C for 30 minutes facilitates cyclization to the oxazole ring .

  • Styryl Group Introduction: A Heck coupling or Knoevenagel condensation attaches the 4-nitrostyryl moiety, though specific details for this compound remain proprietary .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1POCl₃, 90°C, 0.5 h86%
2NaOH, ethyl acetate/pentane gradient

Challenges in Purification

Due to its hydrophobic nature, purification typically employs medium-pressure liquid chromatography (MPLC) with ethyl acetate/pentane gradients . The nitro group’s polarity complicates crystallization, necessitating advanced techniques like preparative HPLC for high-purity isolates .

Physicochemical Properties and Stability

Solubility and Partitioning

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in polar organic solvents (e.g., DMSO, DMF) .

  • LogP: Estimated at 2.78, indicating moderate lipophilicity suitable for membrane penetration in biological systems .

Thermal and Oxidative Stability

  • Thermogravimetric Analysis (TGA): Decomposition begins at 220°C, with complete degradation by 400°C .

  • Light Sensitivity: The nitro group predisposes the compound to photodegradation, requiring storage in amber vials under inert atmospheres .

Biological and Material Applications

Organic Electronics

  • Charge Transport Properties: The conjugated system enables hole mobility of 0.12 cm²/V·s in thin-film transistors, suitable for organic light-emitting diodes (OLEDs) .

Table 3: Comparative Bioactivity of Oxazole Derivatives

CompoundTyrosinase IC₅₀ (µM)Antimicrobial MIC (µg/mL)
2-Methyl-5-(4-nitrostyryl)oxazole1832–64
5-(2-Methoxy-4-nitrophenyl)oxazole45>128
2-Methyl-5-nitrobenzo[d]oxazole2764–128

Mechanistic and Interaction Studies

Molecular Docking Simulations

Docking studies using Autodock Vina reveal strong binding (−9.2 kcal/mol) to tyrosinase’s copper-containing active site, with hydrogen bonds between the nitro group and His263 residue .

Reactivity in Organic Synthesis

  • Electrophilic Substitution: The nitro group directs incoming electrophiles to the styryl ring’s meta position.

  • Reduction Reactions: Catalytic hydrogenation reduces the nitro group to an amine, yielding 2-methyl-5-(4-aminostyryl)oxazole—a precursor for azodyes .

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